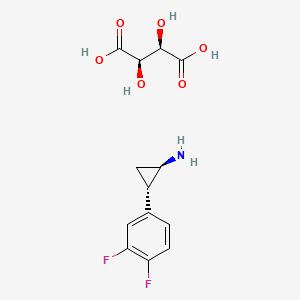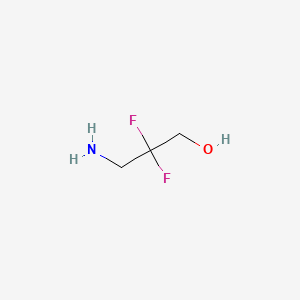
Trichlorure d'osmium(III) trihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium(III) chloride trihydrate is an inorganic compound with the chemical formula OsCl3·3H2O. It is a hydrate form of osmium(III) chloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and as a precursor to other osmium-based compounds .
Applications De Recherche Scientifique
Osmium(III) chloride trihydrate is used in various scientific research applications:
Chemistry: As a reagent for the preparation of dichlorodihydridoosmium complexes and other osmium-based compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in alkane oxidation reactions in the presence of pyridine and hydrogen oxide
Mécanisme D'action
Target of Action
Osmium(III) chloride trihydrate is primarily used as a precursor material for the production of dichlorodihydridoosmium complex compounds . These complexes are the primary targets of Osmium(III) chloride trihydrate and play a crucial role in various chemical reactions.
Mode of Action
The interaction of Osmium(III) chloride trihydrate with its targets results in the formation of dichlorodihydridoosmium complex compounds . This interaction is facilitated by the unique properties of Osmium(III) chloride trihydrate, which allows it to act as an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide .
Biochemical Pathways
The biochemical pathways affected by Osmium(III) chloride trihydrate primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can further interact with other molecules, affecting downstream effects in various biochemical pathways.
Pharmacokinetics
It’s known that osmium(iii) chloride trihydrate is water-soluble , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Osmium(III) chloride trihydrate’s action primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can act as catalysts, facilitating various chemical reactions.
Action Environment
The action, efficacy, and stability of Osmium(III) chloride trihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence of water can impact its action.
Analyse Biochimique
Biochemical Properties
Osmium(III) chloride trihydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes . It is also an effective catalyst for alkane oxidation when combined with pyridine and hydrogen peroxide
Molecular Mechanism
It is known to be involved in the synthesis of dichlorodihydridoosmium complex compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Osmium(III) chloride trihydrate can be synthesized by reacting osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ] Alternatively, it can be prepared by heating osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ] The trihydrate form is obtained by crystallizing the anhydrous osmium(III) chloride from water .
Industrial Production Methods: Industrial production of osmium(III) chloride trihydrate typically involves the controlled reaction of osmium metal with chlorine gas, followed by hydration to form the trihydrate. This process ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Osmium(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine gas.
Reduction: Reducing agents like hydrogen gas.
Substitution: Ligands such as pyridine and hydrogen oxide are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state osmium compounds.
Reduction: Lower oxidation state osmium compounds.
Substitution: Dichlorodihydridoosmium complexes.
Comparaison Avec Des Composés Similaires
- Osmium(IV) chloride (OsCl4)
- Osmium tetroxide (OsO4)
- Ruthenium(III) chloride (RuCl3)
- Iridium(III) chloride (IrCl3)
Comparison: Osmium(III) chloride trihydrate is unique due to its specific oxidation state and hydration form. Compared to osmium tetroxide, it is less volatile and less toxic. Compared to ruthenium(III) chloride and iridium(III) chloride, it exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and medicinal chemistry .
Propriétés
IUPAC Name |
osmium;trichloride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOGQOKSNTNPR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Os] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)


![D-[5-13C]RIBOSE](/img/new.no-structure.jpg)
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)




![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)


